molecular formula C8H17BrO B13193688 2-(Bromomethyl)-1-ethoxy-2-methylbutane

2-(Bromomethyl)-1-ethoxy-2-methylbutane

Cat. No.: B13193688
M. Wt: 209.12 g/mol
InChI Key: PFFGBHFGDAOYFT-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-ethoxy-2-methylbutane is an organic compound with the molecular formula C8H17BrO It is a brominated derivative of butane, featuring an ethoxy group and a bromomethyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1-ethoxy-2-methylbutane typically involves the bromination of 1-ethoxy-2-methylbutane. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a free radical mechanism, resulting in the selective bromination at the methyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and solvent choice, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-ethoxy-2-methylbutane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of 2-(Hydroxymethyl)-1-ethoxy-2-methylbutane, 2-(Aminomethyl)-1-ethoxy-2-methylbutane, or 2-(Thiophenylmethyl)-1-ethoxy-2-methylbutane.

    Elimination Reactions: Formation of 1-ethoxy-2-methyl-1-butene.

    Oxidation: Formation of 2-(Bromomethyl)-1-ethoxy-2-methylbutanal or 2-(Bromomethyl)-1-ethoxy-2-methylbutanoic acid.

Scientific Research Applications

2-(Bromomethyl)-1-ethoxy-2-methylbutane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Medicinal Chemistry: The compound can be used to introduce bromomethyl groups into drug candidates, potentially enhancing their biological activity or modifying their pharmacokinetic properties.

    Material Science: It can be used in the preparation of polymers and other materials with specific properties, such as flame retardancy or improved mechanical strength.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-ethoxy-2-methylbutane primarily involves its reactivity as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA, proteins, or enzymes. This alkylation can lead to changes in the structure and function of these molecules, potentially resulting in biological effects such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)-1,3-dioxolane: Another brominated compound with similar reactivity but different structural features.

    Ethyl 2-(bromomethyl)acrylate: A brominated ester with applications in polymer synthesis.

    2-Bromomethylbenzonitrile: A brominated aromatic compound used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

2-(Bromomethyl)-1-ethoxy-2-methylbutane is unique due to its combination of an ethoxy group and a bromomethyl group on a butane backbone. This structure provides specific reactivity patterns and potential applications that differ from other brominated compounds. Its ability to undergo various chemical reactions and serve as an intermediate in diverse synthetic pathways highlights its versatility in organic chemistry.

Properties

Molecular Formula

C8H17BrO

Molecular Weight

209.12 g/mol

IUPAC Name

1-bromo-2-(ethoxymethyl)-2-methylbutane

InChI

InChI=1S/C8H17BrO/c1-4-8(3,6-9)7-10-5-2/h4-7H2,1-3H3

InChI Key

PFFGBHFGDAOYFT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(COCC)CBr

Origin of Product

United States

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